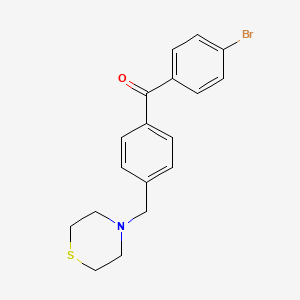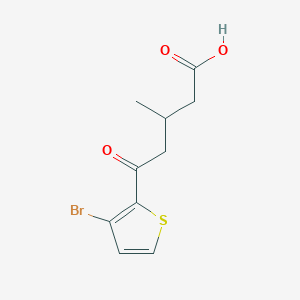
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of oxovanadium(IV) complexes has been explored in the context of compounds with potential urease inhibitory activities. In one study, a benzohydrazone compound was prepared and reacted with acetohydroxamic acid and VO(acac)₂ in methanol to produce an oxovanadium(V) complex . Another research effort synthesized oxovanadium(IV) complexes using template reactions of various substituted S-methylthiosemicarbazones with different hydroxy-benzaldehydes, resulting in stable solid compounds . These studies demonstrate the synthetic routes to create oxovanadium complexes with potential biological activities.
Molecular Structure Analysis
The molecular structure of the oxovanadium(V) complex derived from the benzohydrazone ligand was characterized using single crystal X-ray diffraction, revealing an octahedral coordination around the vanadium atom . Similarly, the oxovanadium(IV) complexes were characterized by electronic, IR, and EPR spectroscopy, which indicated axial symmetry around the paramagnetic vanadium ions and provided insights into the orbital energy levels for magnetic electrons . These analyses are crucial for understanding the molecular geometry and electronic structure of these complexes.
Chemical Reactions Analysis
The oxovanadium(V) complex was tested for its urease inhibitory activity, showing a significant percent inhibition at a specific concentration against Helicobacter pylori urease, with an IC₅₀ value determined through the study . This suggests a potential chemical reaction mechanism where the complex interacts with the enzyme, inhibiting its function. Molecular docking studies were also performed to further understand the inhibition process at the molecular level .
Physical and Chemical Properties Analysis
The physical and chemical properties of the oxovanadium complexes were investigated through various analytical techniques. Elemental analysis, conductivity and magnetic measurements, and spectroscopic methods were employed to characterize the complexes . The EPR spectra of the oxovanadium(IV) complexes revealed information about the magnetic properties and the environment of the vanadium ions . Additionally, a method for detecting 4,5-dioxovaleric acid, a related compound, was developed using high-performance liquid chromatography and fluorescence detection, which could be relevant for studying the physical properties of similar valeric acid derivatives .
Eigenschaften
IUPAC Name |
5-(3-bromothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-6(5-9(13)14)4-8(12)10-7(11)2-3-15-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBIHDRHHFLMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CS1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

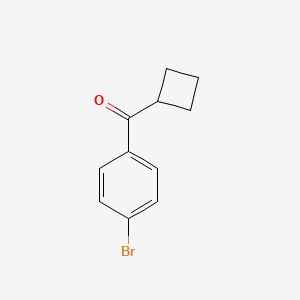
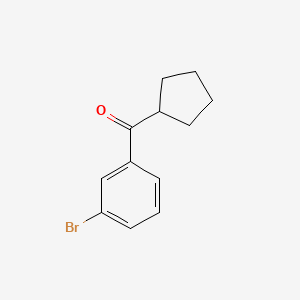

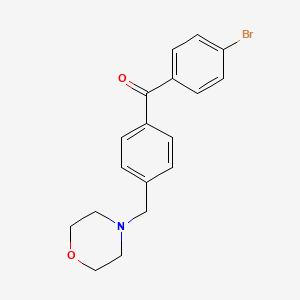

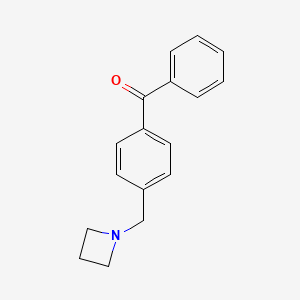
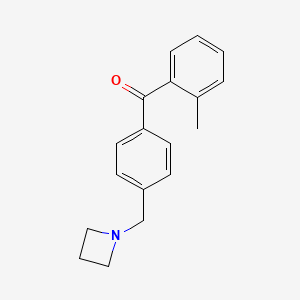
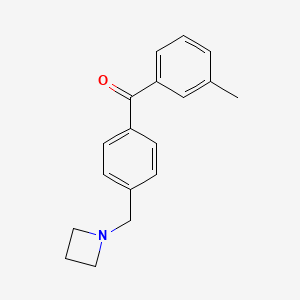
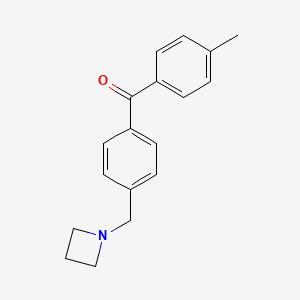
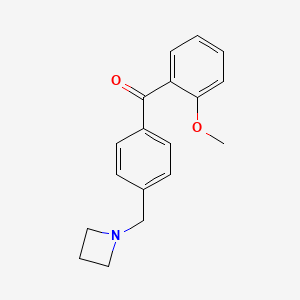
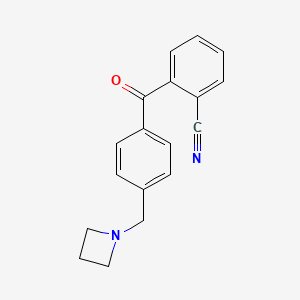

![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)
